molecular formula C18H22FN3O3S2 B2772117 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1208734-61-5

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2772117
CAS RN: 1208734-61-5
M. Wt: 411.51
InChI Key: BRZDXIJVJPTTJR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22FN3O3S2 and its molecular weight is 411.51. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Thiazole-Aminopiperidine Hybrid Analogs : A study focused on designing and synthesizing ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to investigate their activity against Mycobacterium tuberculosis. Among several compounds, one with a close structural relation to the queried compound demonstrated promising activity against tuberculosis, highlighting its potential as a novel therapeutic agent for this infectious disease without cytotoxic effects at relevant concentrations (V. U. Jeankumar et al., 2013).

Orexin Receptor Antagonism for Insomnia Treatment

Disposition and Metabolism Study : Research on a novel orexin 1 and 2 receptor antagonist, closely related to the specified chemical structure, was conducted to assess its potential in treating insomnia. The study detailed the compound's disposition and metabolism in humans, indicating its principal elimination via feces and highlighting the compound's metabolic pathways. This insight contributes to understanding the pharmacokinetics crucial for developing insomnia treatments (C. Renzulli et al., 2011).

Antimicrobial and Antilipase Activities

Hybrid Molecules Synthesis : Another study synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei to explore their biological activities. Some compounds exhibited good to moderate antimicrobial activity, and a few showed antiurease and antilipase activities, suggesting potential applications in combating microbial infections and enzymatic disorders (Serap Başoğlu et al., 2013).

Radioligand Development for Brain Imaging

Serotonin 5-HT1A Receptor Imaging : Investigations into the development of fluorine-18-labeled antagonists for serotonin 5-HT1A receptors led to the synthesis of compounds with potential for enhanced brain imaging techniques. These studies contribute to the understanding and quantification of receptor distributions in neuropsychiatric disorders, leveraging the structural backbone similar to the queried compound (Lixin Lang et al., 1999).

Anti-Breast Cancer Activity

Novel Thiazole Derivatives : A study on novel 1,2-dihydropyridine, thiophene, and thiazole derivatives, incorporating a sulfone moiety, revealed that some compounds possess significant anti-breast cancer activity. This research highlights the therapeutic potential of compounds structurally related to the queried chemical in treating breast cancer (M. Al-Said et al., 2011).

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S2/c1-27(24,25)22-10-7-13(8-11-22)17(23)20-9-6-16-12-26-18(21-16)14-2-4-15(19)5-3-14/h2-5,12-13H,6-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZDXIJVJPTTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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